molecular formula C9H10N2O4 B1358107 Methyl 5-amino-2-methyl-3-nitrobenzoate CAS No. 88132-48-3

Methyl 5-amino-2-methyl-3-nitrobenzoate

Cat. No.: B1358107
CAS No.: 88132-48-3
M. Wt: 210.19 g/mol
InChI Key: HVACSQNWWAHGGC-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4 It is a derivative of benzoic acid, characterized by the presence of amino, methyl, and nitro functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-methyl-3-nitrobenzoate can be synthesized through a multi-step process involving nitration, reduction, and esterification reactions. One common method involves the nitration of methyl 3-methylbenzoate to form methyl 5-nitro-2-methylbenzoate, followed by reduction to yield methyl 5-amino-2-methylbenzoate. The final step involves the esterification of the amino compound to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

    Esterification: The carboxyl group can be esterified with alcohols to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products Formed

    Reduction: Methyl 5-amino-2-methylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Esterification: Methyl esters of substituted benzoic acids.

Scientific Research Applications

Methyl 5-amino-2-methyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 5-amino-2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound’s overall activity is determined by the combined effects of these interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-nitrobenzoate
  • Methyl 3-nitrobenzoate
  • Methyl 4-nitrobenzoate
  • Methyl 2-methyl-3-nitrobenzoate

Uniqueness

Methyl 5-amino-2-methyl-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both amino and nitro groups on the benzene ring allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

methyl 5-amino-2-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVACSQNWWAHGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619888
Record name Methyl 5-amino-2-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88132-48-3
Record name Methyl 5-amino-2-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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